(D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone is a synthetic analogue of the naturally occurring Luteinizing Hormone-Releasing Hormone, which plays a crucial role in the regulation of reproductive hormones. This compound is also known as Goserelin, specifically as impurity F in the European Pharmacopoeia monograph for Goserelin. Its primary function is to act as a gonadotropin-releasing hormone superagonist, significantly influencing hormone levels in various clinical settings.
The compound is synthesized through solid-phase peptide synthesis techniques, which allow for the precise assembly of peptide sequences. It is commercially available from various suppliers, including Bachem Americas and MedChemExpress, and is used primarily in research and pharmaceutical applications .
The synthesis of (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone typically employs solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. The steps include:
Technical details include the use of specific coupling agents such as HATU or DIC and solvents like dimethylformamide or dichloromethane for optimal yields .
The molecular structure of (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone features a decapeptide backbone with modifications at specific positions:
This structure enhances its stability and bioactivity compared to natural Luteinizing Hormone-Releasing Hormone .
As a synthetic analogue, (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone participates in various biochemical reactions primarily involving receptor binding and activation pathways associated with gonadotropin release.
Technical details include its interaction with gonadotropin-releasing hormone receptors leading to increased secretion of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. This mechanism can be influenced by structural modifications that enhance receptor affinity and efficacy .
The mechanism of action for (D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone involves binding to specific receptors on pituitary gonadotropes. This initiates a cascade of intracellular signaling events:
Data indicates that this non-pulsatile stimulation can lead to various physiological effects including suppression of sex hormone production when administered continuously .
The compound exhibits significant stability under physiological conditions due to its modified amino acid residues which confer resistance to enzymatic degradation. Its solubility profile allows for effective administration via injection or infusion methods .
(D-Tyrosine5,D-Serine(tert-Butyl)6,Azaglycine10)-Luteinizing Hormone-Releasing Hormone has several scientific applications:
The synthesis of (D-Tyr⁵,D-Ser(tBu)⁶,Azagly¹⁰)-LHRH relies on advanced solid-phase peptide synthesis (SPPS) methodologies, particularly Fmoc/tBu strategies. The peptide sequence {Pyr}-His-Trp-Ser-{d-Tyr}-{d-Ser(tBu)}-Leu-Arg-Pro-{Azagly}-NH₂ necessitates precise incorporation of non-proteinogenic amino acids and protecting groups. Modern high-throughput manual SPPS methods enable rapid coupling cycles (15–20 min per residue) for complex analogues, achieving >70% crude purity—significantly higher than traditional benchtop methods (50% purity). This efficiency is critical for incorporating unnatural amino acids like D-Tyr⁵ and AzaGly¹⁰ (azanlyglycine) while minimizing epimerization risks [1] [2] [7].
Table 1: Key Structural Features of (D-Tyr⁵,D-Ser(tBu)⁶,Azagly¹⁰)-LHRH
Position | Residue Modification | Chemical Property | Role in Synthesis |
---|---|---|---|
1 | Pyroglutamate (Pyr) | Cyclized N-terminus | Blocks degradation, enhances stability |
5 | D-Tyrosine | D-configuration | Resists enzymatic cleavage |
6 | D-Serine(O-tert-butyl) | Bulky alkyl protection | Prevents H-bonding, alters conformation |
10 | Azaglycine (AzaGly) | Reduced amide bond (ψ[CH₂NH]) | Enhances receptor affinity and metabolic stability |
C-terminal | Carboxamide (-NH₂) | C-terminal modification | Mimics native LHRH degradation resistance |
The synthesis involves stepwise chain elongation on Rink amide resin to achieve the C-terminal carboxamide. Critical steps include:
D-amino acid substitutions at positions 5 and 6 profoundly impact receptor binding kinetics and proteolytic stability. Cryo-EM studies reveal that GnRHR activation requires a conserved U-shaped ligand conformation. Substituting L-Tyr⁵ with D-Tyr⁵ introduces steric constraints that stabilize this bioactive conformation by enhancing interactions with transmembrane residues K3.32, Y6.51, and Y6.52. This modification reduces susceptibility to aminopeptidases, extending plasma half-life [4] [8].
Table 2: Impact of Position-6 Modifications on LHRH Analogue Activity
Position-6 Residue | Relative LH-Releasing Activity | Key Structural Effect |
---|---|---|
Gly (Native) | 1.0 (Reference) | Flexible backbone |
D-Ala | 7.0 | Moderate steric hindrance |
D-Ser(tBu) | >10.0 | Bulky group prevents H-bonding to receptor |
D-Trp | 13.0 | Hydrophobic/aromatic stacking |
The D-Ser(tBu)⁶ substitution is particularly transformative:
The O-tert-butyl protection of D-Ser⁶ is pivotal for synthesis and bioactivity. Unlike methyl or benzyl groups, the tert-butyl moiety:
Table 3: Comparative Synthesis Challenges for Protected vs. Unprotected LHRH Analogues
Synthesis Parameter | Standard SPPS (Unprotected Ser) | SPPS with Ser(tBu) | Solution |
---|---|---|---|
Coupling efficiency at D-Ser⁶ | >98% | 85–90% | Double coupling with HATU/DIPEA |
Aggregation risk | Moderate | High (due to hydrophobicity) | 20% hexafluoroisopropanol in DCM |
Deprotection side reactions | None | tert-butylation of Trp³ | Scavengers (EDT, water) in TFA |
Crude purity | 65–75% | 60–70% | Optimized gradient purification |
Post-synthesis, TFA-mediated deprotection (95% TFA, 2.5% H₂O, 2.5% ethanedithiol) cleanly removes tert-butyl without racemization. Analytical HPLC confirms >95% purity after purification, with identity verified via MALDI-TOF mass spectrometry (observed MW: 1269.41 Da; calculated: 1269.41 Da for C₅₉H₈₄N₁₈O₁₄) [1] [2] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1